molecular formula C22H23ClN2O2 B11703586 N-{(Z)-2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]ethenyl}benzamide

N-{(Z)-2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]ethenyl}benzamide

Cat. No.: B11703586
M. Wt: 382.9 g/mol
InChI Key: VDEGLBPHGBMXDW-HKWRFOASSA-N
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Description

N-{(Z)-2-(4-Chlorophenyl)-1-[(Cyclohexylamino)carbonyl]ethenyl}benzamide is a benzamide derivative characterized by a stereospecific (Z)-configured ethenyl bridge linking a 4-chlorophenyl group and a cyclohexylaminocarbonyl moiety. The compound’s structure includes:

  • 4-Chlorophenyl substituent: Enhances lipophilicity and may influence receptor binding.
  • Cyclohexylamino group: Contributes to conformational flexibility and modulates solubility.
  • (Z)-Ethenyl bridge: Stereochemistry likely impacts molecular geometry and bioactivity.

Properties

Molecular Formula

C22H23ClN2O2

Molecular Weight

382.9 g/mol

IUPAC Name

N-[(Z)-1-(4-chlorophenyl)-3-(cyclohexylamino)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C22H23ClN2O2/c23-18-13-11-16(12-14-18)15-20(22(27)24-19-9-5-2-6-10-19)25-21(26)17-7-3-1-4-8-17/h1,3-4,7-8,11-15,19H,2,5-6,9-10H2,(H,24,27)(H,25,26)/b20-15-

InChI Key

VDEGLBPHGBMXDW-HKWRFOASSA-N

Isomeric SMILES

C1CCC(CC1)NC(=O)/C(=C/C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)NC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Amide Coupling via Carbodiimide-Mediated Activation

Methodology :
The benzamide core is constructed via coupling between 4-chlorobenzoyl chloride and a cyclohexylamine-containing enamine intermediate. Activation of the carboxylic acid derivative is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).

Steps :

  • Intermediate Synthesis :

    • React 4-chlorobenzaldehyde with a Wittig reagent (e.g., cyclohexylaminomethylenephosphorane) to form the (Z)-ethenyl intermediate.

    • Treat the intermediate with cyclohexyl isocyanide in trifluoroethanol (TFE) to introduce the cyclohexylamino carbonyl group.

  • Coupling Reaction :

    • Combine the ethenyl intermediate with 4-chlorobenzoyl chloride, EDCI (1.1 equiv), and DMAP (0.1 equiv) in DCM.

    • Stir at room temperature for 12–24 hours.

  • Workup :

    • Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield : 60–75%.

Multicomponent Ugi-4CR Approach

Methodology :
A modified Ugi four-component reaction (Ugi-4CR) assembles the target molecule in one pot using:

  • Aldehyde : 4-Chlorobenzaldehyde

  • Amine : Cyclohexylamine

  • Carboxylic Acid : Benzoic acid

  • Isocyanide : Cyclohexyl isocyanide

Conditions :

  • Solvent: 2,2,2-Trifluoroethanol (TFE)

  • Temperature: 55°C

  • Duration: 12 hours.

Mechanistic Insight :
The reaction proceeds via imine formation, followed by nucleophilic attack of the isocyanide and cyclization to form the enamine-benzamide backbone.

Yield : 50–65%.

Radical Cyclization of N-Acylcyanamide Precursors

Methodology :

  • Cyanamide-Ugi-4CR :

    • React 4-chlorobenzaldehyde, cyanamide, cyclohexyl isocyanide, and benzoic acid in methanol.

    • Form the N-acylcyanamide intermediate.

  • Radical Initiation :

    • Treat the intermediate with azobisisobutyronitrile (AIBN) and tributyltin hydride in benzene under reflux.

    • The reaction generates an iminyl radical, inducing cyclization to form the ethenyl linkage.

Yield : 40–55%.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Amide Coupling High stereoselectivity; scalableMulti-step synthesis; costly reagents60–75%
Ugi-4CR One-pot reaction; atom economyModerate yield; solvent toxicity (TFE)50–65%
Radical Cyclization Direct formation of Z-configurationRequires toxic tin reagents40–55%

Optimization and Challenges

Solvent and Base Selection

  • DCM and TFE are preferred for their ability to dissolve polar intermediates while minimizing side reactions.

  • K₂CO₃ or DIPEA effectively deprotonate amines during coupling, enhancing nucleophilicity.

Stereochemical Control

  • The Z-configuration of the ethenyl group is stabilized by intramolecular hydrogen bonding between the amide NH and carbonyl oxygen.

  • Wittig Reaction : Use of stabilized ylides ensures >90% Z-selectivity.

Purification Techniques

  • Silica Gel Chromatography : Effective for separating geometric isomers (hexane:ethyl acetate gradients).

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals .

Chemical Reactions Analysis

Types of Reactions

N-{(Z)-2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]ethenyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a precursor in the synthesis of more complex molecules, facilitating the development of new chemical entities with potential applications in various fields, including pharmaceuticals and materials science.

Biology

  • Biological Activity : Preliminary studies indicate that N-{(Z)-2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]ethenyl}benzamide exhibits significant biological activity, particularly as an inhibitor of lysine-specific demethylase 1 (LSD1). This enzyme plays a crucial role in epigenetic regulation and cancer cell proliferation, making the compound a candidate for anticancer therapies.
  • Target Interaction Studies : Research has focused on understanding how this compound interacts with specific proteins involved in cancer pathways. Techniques such as surface plasmon resonance and fluorescence polarization are often employed to assess binding affinities, which are critical for optimizing therapeutic efficacy.

Medicine

  • Therapeutic Potential : The compound's ability to inhibit enzymes related to cancer metabolism positions it as a promising lead compound for drug development aimed at treating various malignancies. Ongoing research is exploring its efficacy in preclinical models of cancer.

Case Studies

  • Inhibition of Lysine-Specific Demethylase 1 : In vitro studies have demonstrated that this compound effectively inhibits LSD1, leading to reduced proliferation of cancer cells. This finding suggests potential therapeutic applications in oncology.
  • Structure-Activity Relationship Studies : Investigations into structural modifications of the compound have revealed insights into its mechanism of action, providing a pathway for designing more potent derivatives with enhanced biological activity against specific cancer types .

Mechanism of Action

The mechanism of action of N-{(Z)-2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]ethenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-{(Z)-2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]ethenyl}benzamide are compared below with related benzamide derivatives.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Notable Differences from Target Compound Source
Target Compound Z-ethenyl, 4-Cl-phenyl, cyclohexylaminocarbonyl, benzamide Reference compound for comparison N/A
N-[(Z)-2-[5-(3-Chlorophenyl)-2-furyl]-1-[(cyclohexylamino)carbonyl]ethenyl]-4-methylbenzamide Z-ethenyl, 3-Cl-phenyl-furan, 4-methylbenzamide, cyclohexylaminocarbonyl Furan ring replaces 4-Cl-phenyl; methyl group alters polarity
N-[(Z)-1-(4-Methoxyphenyl)-3-(isobutylamino)-3-oxoprop-1-en-2-yl]benzamide Z-ethenyl, 4-methoxyphenyl, isobutylaminocarbonyl, benzamide Methoxy group enhances solubility; isobutyl vs. cyclohexyl
N-[2-(4-Chlorophenyl)ethyl]benzamide Phenethyl linker, 4-Cl-phenyl, benzamide Lacks ethenyl bridge and cyclohexylamino group
N-[(Z)-2-(4-Methoxyphenyl)-1-(pyridin-4-ylmethylcarbamoyl)ethenyl]benzamide Z-ethenyl, 4-methoxyphenyl, pyridin-4-ylmethylcarbamoyl, benzamide Pyridine ring introduces basicity; methoxy vs. chloro

Key Findings:

Substituent Effects on Bioactivity: The 4-chlorophenyl group in the target compound may enhance hydrophobic interactions compared to 4-methoxyphenyl (electron-donating) or furan-containing analogs (polar heterocycle) . Cyclohexylamino vs. isobutylamino/pyridylmethyl: Cyclohexyl groups improve membrane permeability due to lipophilicity, while pyridyl groups may facilitate hydrogen bonding .

Stereochemical Influence: The (Z)-configuration in the target compound likely enforces a planar ethenyl geometry, optimizing binding to flat receptor sites.

Synthetic Accessibility :

  • Compounds with furyl or pyridyl substituents (e.g., –3) require multi-step heterocyclic synthesis, whereas the target compound’s synthesis may align with simpler benzamide-forming reactions .

Research Implications and Limitations

  • Pharmacological Data Gap: While structural comparisons are feasible, the evidence lacks direct bioactivity or toxicity data for the target compound. Further studies should prioritize assays against analogs with known targets (e.g., kinase inhibitors or GPCR modulators).
  • Stereochemical Specificity : The (Z)-configuration is a critical differentiator; synthetic efforts must ensure stereochemical purity to validate structure-activity relationships.
  • Functional Group Trade-offs: Cyclohexylamino groups may improve bioavailability but could hinder aqueous solubility compared to morpholine or pyridyl derivatives .

Biological Activity

N-{(Z)-2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]ethenyl}benzamide is a synthetic compound with notable potential in medicinal chemistry, particularly for its biological activities related to cancer treatment. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound has a complex structure characterized by a benzamide backbone, a chlorophenyl substituent, and a cyclohexylamino carbonyl group. Its molecular formula is C22H23ClN2O2C_{22}H_{23}ClN_{2}O_{2} with a molecular weight of approximately 397.89 g/mol. The synthesis typically involves several key reactions that emphasize the importance of functional groups in determining its chemical behavior and biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against specific enzymes involved in cancer progression. Preliminary studies suggest it may inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in epigenetic regulation and cancer cell proliferation. The inhibition of LSD1 can lead to decreased tumor cell growth, making this compound a candidate for further investigation in oncology.

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance, assays using breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines showed that this compound significantly reduced cell viability under hypoxic conditions. These findings suggest that the compound may be effective against tumors that express certain markers associated with aggressive cancer phenotypes .

Understanding the mechanism of action is crucial for optimizing the therapeutic potential of this compound. Interaction studies have focused on its binding affinity to target proteins related to cancer pathways. Techniques such as molecular docking and enzyme kinetics are employed to elucidate these interactions, providing insights into how the compound can be optimized for better efficacy.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds reveals diverse biological profiles:

Compound NameStructure FeaturesBiological Activity
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamideContains chlorophenyl and pyridine groupsPotential VEGFR inhibitor
N-{(Z)-1-[Cycloheptylamino]carbonyl}-2-[3-(4-chlorophenyl)]benzamideSimilar amide structure with cycloheptyl substitutionAnticancer activity
N-{(Z)-1-[Cyclopropylanilino]carbonyl}-2-benzamideFeatures cyclopropane instead of cyclohexaneInvestigated for enzyme inhibition

These comparisons highlight the unique structural elements present in this compound that may contribute to its distinct biological profile and therapeutic potential.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar benzamide derivatives, showcasing their potential as inhibitors of various cancer-related pathways. For instance, modifications in the chemical structure have been shown to enhance or reduce inhibitory activity against specific targets, indicating that structural optimization is key to developing effective anticancer agents .

Q & A

Q. Table 1: Comparative Yields Under Different Coupling Conditions

Reagent SystemSolventTemperature (°C)Yield (%)Z/E Ratio
DCC/HOBtDMF257895:5
EDC/HOAtTHF0–48297:3
HATU/DIPEADCM258593:7

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR in deuterated DMSO or CDCl3 resolve the Z-configuration via coupling constants (J = 10–12 Hz for trans-olefin protons) and cyclohexyl group conformers .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 413.15) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis using charge-flipping algorithms (e.g., SUPERFLIP) resolves steric effects of the 4-chlorophenyl and cyclohexyl groups .

Advanced Tip : For ambiguous NMR signals, use heteronuclear correlation experiments (HSQC/HMBC) to assign quaternary carbons and amide protons .

Advanced: How can computational modeling elucidate the compound’s potential bioactivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets like kinases or GPCRs, leveraging the 4-chlorophenyl group’s hydrophobicity for active-site interactions .
  • QSAR Studies : Develop 3D-QSAR models (e.g., CoMFA/CoMSIA) correlating substituent electronic parameters (Hammett σ) with observed biological activity .
  • MD Simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water) over 100-ns trajectories to assess binding free energies (MM-PBSA/GBSA) .

Advanced: How to resolve contradictions in spectral data during structural validation?

Methodological Answer:
Contradictions may arise from:

  • Dynamic Stereochemistry : Variable-temperature NMR (VT-NMR) in DMSO-d6 (25–80°C) to detect conformational exchange broadening .
  • Crystallographic Disorder : Use the PLATON SQUEEZE algorithm to model disordered solvent molecules in crystal lattices .
  • Isomeric Impurities : Combine HPLC (C18 column, acetonitrile/water gradient) with circular dichroism (CD) to isolate and characterize minor isomers .

Advanced: What strategies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hr) and analyze degradation products via LC-MS. The amide bond is prone to hydrolysis under acidic/basic conditions .
  • Oxidative Stability : Treat with H2O2 (3% v/v) and monitor via TLC or UPLC for sulfoxide/sulfone byproducts .
  • Thermal Analysis : DSC/TGA profiles (heating rate 10°C/min) identify melting points (mp ~180–185°C) and decomposition thresholds .

Basic: What are the key considerations for optimizing reaction yields in large-scale synthesis?

Methodological Answer:

  • Solvent Selection : Prefer DCM or THF over DMF for easier post-reaction purification via aqueous washes .
  • Catalytic Efficiency : Screen Pd/C or Ni catalysts for hydrogenation steps to reduce nitro intermediates without over-reducing the chlorophenyl group .
  • Workflow Design : Use flow chemistry for exothermic steps (e.g., acyl chloride formation) to improve heat dissipation and safety .

Advanced: How to investigate the compound’s mechanism of action in enzyme inhibition assays?

Methodological Answer:

  • Enzyme Kinetics : Perform Michaelis-Menten assays (e.g., with trypsin or chymotrypsin) to determine inhibition constants (Ki) and mode (competitive/uncompetitive) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish hydrophobic (cyclohexyl) vs. electrostatic (amide) interactions .
  • Fluorescence Quenching : Monitor tryptophan residue fluorescence in target enzymes to assess ligand-induced conformational changes .

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